5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione
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Description
5-Bromo-1-(2,5-dimethylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile is a chemical compound with the molecular formula C20H14BrN3O . It is a derivative of indole, a heterocyclic compound that is ubiquitous in nature and forms the core structure of many natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 5-Bromo-1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione, often involves complex reactions. For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR). NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines provides multisubstituted imidazoles in good yields under mild reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s worth noting that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
properties
IUPAC Name |
5-bromo-1-[(2,5-dimethylphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-10-3-4-11(2)12(7-10)9-19-15-6-5-13(18)8-14(15)16(20)17(19)21/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOOPAVIONFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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